molecular formula C15H21NO2 B14838790 2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide

2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide

Katalognummer: B14838790
Molekulargewicht: 247.33 g/mol
InChI-Schlüssel: RKSJSYZWMBXOPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.336 g/mol . It is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a dimethylbenzamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide can be compared with other similar compounds, such as:

    N,N-Dimethylbenzamide: Lacks the cyclopropoxy and isopropyl groups.

    2-Cyclopropoxy-N,N-dimethylbenzamide: Lacks the isopropyl group.

    6-Isopropyl-N,N-dimethylbenzamide: Lacks the cyclopropoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H21NO2

Molekulargewicht

247.33 g/mol

IUPAC-Name

2-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylbenzamide

InChI

InChI=1S/C15H21NO2/c1-10(2)12-6-5-7-13(18-11-8-9-11)14(12)15(17)16(3)4/h5-7,10-11H,8-9H2,1-4H3

InChI-Schlüssel

RKSJSYZWMBXOPL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=CC=C1)OC2CC2)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.